Dasolampanel etibutil tosylate is a chemical compound classified as an appetite stimulant. It is part of a broader category of central nervous system stimulants and is primarily utilized in pharmacological applications aimed at increasing appetite in patients, particularly those undergoing treatments that lead to weight loss, such as cancer therapies. The compound is referenced in various scientific databases, including the NCI Metathesaurus, which provides a comprehensive overview of its classification and related concepts .
Dasolampanel etibutil tosylate is sourced from chemical manufacturers and suppliers specializing in pharmaceutical compounds. It falls under the classification of appetite stimulants and is recognized by multiple synonyms, including "appetite-stimulating drugs" and "stimulants, appetite" . The compound's classification as a central nervous system stimulant indicates its mechanism of action involves influencing neurotransmitter activity to promote hunger.
The synthesis of Dasolampanel etibutil tosylate involves several chemical reactions that typically require specialized laboratory conditions. While specific synthetic pathways are not detailed in the available literature, similar compounds often undergo processes such as:
The exact methods may vary based on the desired purity and yield of the final product, with custom synthesis options available from chemical suppliers .
Dasolampanel etibutil tosylate has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological properties. The elemental composition includes:
The molecular formula and three-dimensional structure can be derived using computational chemistry software, which helps visualize how the compound interacts at a molecular level.
Dasolampanel etibutil tosylate undergoes various chemical reactions relevant to its function as an appetite stimulant. Key reactions include:
These reactions are crucial for understanding how Dasolampanel etibutil tosylate behaves pharmacologically once administered.
The mechanism of action for Dasolampanel etibutil tosylate primarily involves modulation of neurotransmitter levels in the brain that regulate appetite. It is believed to act on receptors associated with hunger signaling pathways, potentially influencing serotonin or dopamine levels. This modulation can lead to increased appetite and food intake, making it beneficial for patients experiencing weight loss due to medical conditions .
Dasolampanel etibutil tosylate exhibits several notable physical and chemical properties:
Understanding these properties is essential for safe handling and effective formulation in pharmaceutical preparations.
Dasolampanel etibutil tosylate is primarily used in scientific research focused on appetite stimulation. Its applications include:
The strategic incorporation of the tosylate anion (p-toluenesulfonate) in dasolampanel etibutil tosylate's development emerged from fundamental pharmaceutical chemistry principles addressing the limitations of free base formulations. Tosylate salts provide significant advantages in drug development due to their exceptional crystallinity, thermal stability, and predictable solubility profiles. The historical adoption of tosylate counterions originated from their dual capacity as: (1) pharmacologically inert anions that do not interfere with the biological activity of the parent compound, and (2) crystallization facilitators that enhance manufacturing reproducibility [7] [8].
The specific selection of tosylate for dasolampanel stemmed from rigorous preformulation studies comparing multiple salt forms. Tosylate's robust resonance stabilization enables effective charge delocalization (Figure 1), significantly enhancing the compound's solid-state stability compared to hydrochloride or sulfate salts. This property is particularly valuable for neuropharmaceuticals requiring extended shelf lives and precise dosing accuracy [7]. Additionally, the bulky hydrophobic tolyl group reduces hygroscopicity—a critical factor preventing decomposition during storage and manufacturing. From a molecular perspective, the tosylate anion functions as an exceptional leaving group in synthetic chemistry, but its pharmaceutical value lies in forming stable ionic bonds with protonated amines, creating salts with optimal melting points (typically 100-200°C) for processing and storage [7] [8].
Table 1: Comparative Properties of Tosylate vs. Alternative Salt Forms in Pharmaceutical Development
Property | Tosylate | Hydrochloride | Mesylate |
---|---|---|---|
Crystallinity | Excellent | Moderate | Good |
Hygroscopicity | Low | High | Moderate |
Thermal Stability | >150°C | Variable | >150°C |
Counterion Pharmacology | Inert | Potential gastric effects | Potential reactivity |
Synthetic Yield | High (85-95%) | Moderate (70-85%) | High (80-90%) |
The etibutil esterification (2-ethylbutyl ester) was strategically implemented to optimize lipophilicity, balancing blood-brain barrier permeability with sufficient aqueous solubility for systemic absorption. This esterification approach protects acidic functionalities during absorption while allowing enzymatic hydrolysis in the central nervous system to release the active metabolite. The combined dasolampanel etibutil tosylate configuration thus represents a sophisticated solution to the multifaceted challenges of delivering therapeutic concentrations of kainate receptor modulators to neural targets [3].
Dasolampanel etibutil tosylate exerts its primary neuropharmacological action through selective antagonism of kainate-type ionotropic glutamate receptors (KARs), particularly those containing GluK1 (formerly GluR5) subunits. The compound's therapeutic significance emerges from its dual capacity to modulate both canonical ionotropic signaling and metabotropic functions of KARs within complex neural circuits. Kainate receptors differ structurally and functionally from other ionotropic glutamate receptors through their tetrameric assembly from five possible subunits (GluK1-5), with GluK1-containing receptors demonstrating preferential sensitivity to dasolampanel [4] [6].
Table 2: Kainate Receptor Subunit Specificity and Neural Functions Relevant to Dasolampanel Action
Subunit | Former Name | CNS Distribution | Primary Functions | Dasolampanel Affinity |
---|---|---|---|---|
GluK1 | GluR5 | Hippocampus, Cortex, Amygdala | Presynaptic glutamate release modulation, anxiety circuits | High (nM range) |
GluK2 | GluR6 | Widespread | Postsynaptic excitation, synaptic plasticity | Moderate |
GluK3 | GluR7 | Retina, Cortex | Inhibitory interneuron modulation | Low |
GluK4 | KA1 | Hippocampus | Receptor auxiliary subunit, enhances function | Indirect modulation |
GluK5 | KA2 | Widespread | Receptor auxiliary subunit, trafficking | Indirect modulation |
The compound demonstrates exceptional specificity for GluK1-containing KARs, with approximately 30-fold greater selectivity over AMPA receptors and negligible activity at NMDA receptors. This subunit selectivity positions dasolampanel as a valuable research tool for dissecting GluK1-specific functions in neural circuits. Electrophysiological studies reveal that dasolampanel etibutil tosylate predominantly acts at presynaptic KARs in the CA2 hippocampal region, anterior cingulate cortex (ACC), and amygdala, where it inhibits glutamate release through a protein kinase A (PKA)-dependent mechanism [1] [6]. This presynaptic action occurs through non-canonical metabotropic signaling pathways involving Gi/o protein activation rather than direct ion channel blockade. Upon binding to presynaptic GluK1 receptors, dasolampanel initiates a G protein-coupled cascade that ultimately reduces voltage-gated calcium channel activity and attenuates vesicular release probability (Figure 2) [1].
The functional consequence of this presynaptic inhibition manifests as a depression of excitatory postsynaptic currents (EPSCs) at Schaffer collateral-CA2 synapses. This effect exhibits frequency-dependent properties, with greater inhibition observed during high-frequency stimulation paradigms that mimic physiological bursting patterns. In the anterior cingulate cortex—a region critically involved in affective processing—dasolampanel modulates both excitatory and inhibitory neurotransmission through distinct mechanisms: it directly facilitates GABAergic transmission via interneuron depolarization while indirectly suppressing glutamatergic signaling through reduced release probability [6]. This dual mechanism potentially underlies the compound's investigational application in anxiety-related circuitry, where balanced excitation-inhibition ratios are crucial for appropriate behavioral responses.
Beyond immediate synaptic modulation, dasolampanel influences long-term neural adaptation through interference with kainate receptor-dependent synaptic plasticity. In the hippocampus, kainate receptors are essential for mossy fiber long-term potentiation (LTP)—a presynaptic form of plasticity independent of NMDA receptors [2] [6]. By antagonizing GluK1 receptors, dasolampanel disrupts the induction of this presynaptic LTP without affecting postsynaptic NMDA receptor-dependent LTP. This selective action provides researchers with a pharmacological tool to dissect the functional contributions of different LTP mechanisms to learning and memory processes. Similarly, in the amygdala—a key structure in emotional memory—dasolampanel modulates heterosynaptic plasticity at thalamic input synapses, potentially regulating fear memory consolidation pathways [6].
The compound's structural elements contribute critically to its receptor interaction profile. The tetrazole moiety mimics the glutamate carboxyl group, enabling competitive binding at the glutamate recognition site, while the chloro-substituted phenyl ring provides steric hindrance that confers subunit selectivity. The decahydroisoquinoline framework creates a rigid conformation that preferentially binds to the active state of GluK1-containing receptors. Molecular dynamics simulations suggest that dasolampanel stabilizes a closed conformation of the ligand-binding domain, preventing the domain closure necessary for ion channel activation [3] [4].
Table 3: Neuropharmacological Actions of Dasolampanel Etibutil Tosylate at Key Synaptic Targets
Neural Circuit | Primary Action | Functional Consequence | Therapeutic Implication |
---|---|---|---|
Hippocampal CA2 | Presynaptic glutamate reduction | Impairs spatial processing | Cognitive disorder research |
Anterior Cingulate | Enhanced GABA release + glutamate reduction | Modulates anxiety-related signaling | Affective disorder investigation |
Amygdala Pathways | Inhibition of heterosynaptic LTP | Attenuates fear memory consolidation | PTSD mechanism studies |
Cortical Networks | Frequency-dependent EPSC depression | Stabilizes hyperexcitable circuits | Epilepsy research applications |
Mossy Fiber-CA3 | Blocks presynaptic LTP induction | Disrupts pattern separation mechanisms | Memory process dissection |
The investigational applications of dasolampanel etibutil tosylate extend to multiple neuropsychiatric domains where GluK1-containing KARs demonstrate pathophysiological involvement. Genetic studies consistently associate GRIK1 (GluK1) polymorphisms with anxiety disorders, while rodent models reveal elevated anxiety-like behaviors in GluK1 knockout animals [6]. These findings suggest that dasolampanel's pharmacological profile may normalize pathological hyperactivity in anxiety circuits, particularly those involving the anterior cingulate-amygdala pathways. Additionally, the compound's ability to modulate presynaptic plasticity without completely abolishing excitatory transmission offers potential advantages over broad-spectrum glutamate antagonists, preserving essential neurotransmission while dampening pathological hyperactivity [1] [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0